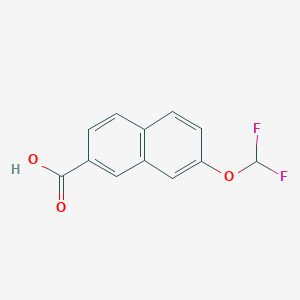
4-Chloroquinoline-8-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloroquinoline-8-sulfonic acid is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their broad spectrum of biological activities and are used in various medicinal and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloroquinoline-8-sulfonic acid typically involves the sulfonation of 4-chloroquinoline. One common method is the reaction of 4-chloroquinoline with sulfuric acid, which introduces the sulfonic acid group at the 8-position of the quinoline ring . This reaction is usually carried out under controlled temperature conditions to ensure the selective sulfonation of the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloroquinoline-8-sulfonic acid can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group at the 4-position can be replaced by other nucleophiles.
Electrophilic substitution: The sulfonic acid group can participate in electrophilic substitution reactions.
Oxidation and reduction: The quinoline ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides.
Electrophilic substitution: Reagents such as halogens and nitro compounds can be used.
Oxidation and reduction: Reagents like potassium permanganate and hydrogen gas can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-aminoquinoline-8-sulfonic acid .
Wissenschaftliche Forschungsanwendungen
4-Chloroquinoline-8-sulfonic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of antimalarial and antiviral agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Chloroquinoline-8-sulfonic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
4-Chloroquinoline: Lacks the sulfonic acid group but retains the chloro substituent.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8-position instead of a sulfonic acid group
Uniqueness
4-Chloroquinoline-8-sulfonic acid is unique due to the presence of both the chloro and sulfonic acid groups, which confer distinct chemical reactivity and biological properties. The sulfonic acid group enhances the compound’s solubility and potential for interaction with biological targets, making it a valuable intermediate in the synthesis of various bioactive compounds .
Eigenschaften
CAS-Nummer |
71331-01-6 |
|---|---|
Molekularformel |
C9H6ClNO3S |
Molekulargewicht |
243.67 g/mol |
IUPAC-Name |
4-chloroquinoline-8-sulfonic acid |
InChI |
InChI=1S/C9H6ClNO3S/c10-7-4-5-11-9-6(7)2-1-3-8(9)15(12,13)14/h1-5H,(H,12,13,14) |
InChI-Schlüssel |
KKMLFIIWFSHIEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2C(=C1)S(=O)(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11872400.png)

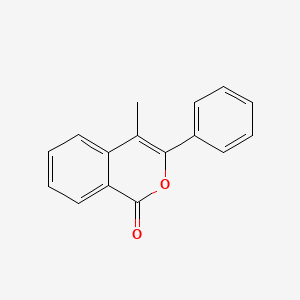
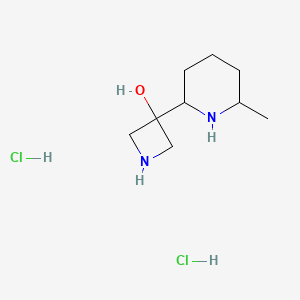

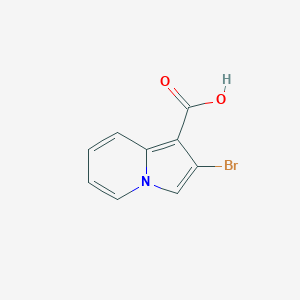
![1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile](/img/structure/B11872427.png)
![9,10-Dihydronaphtho[2,3-b]benzofuran-7(8H)-one](/img/structure/B11872428.png)
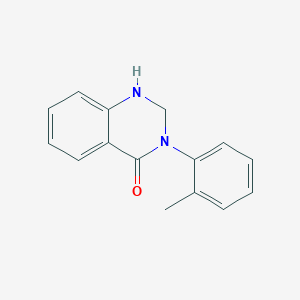
![6-Chloro-2-methyl-3-phenylimidazo[1,2-A]pyridine](/img/structure/B11872433.png)
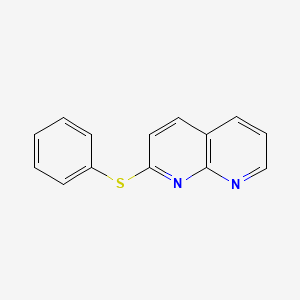

![1-(4-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11872465.png)
